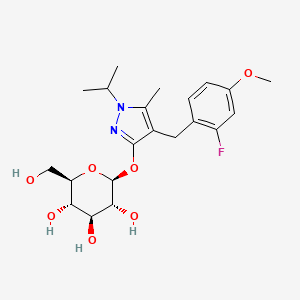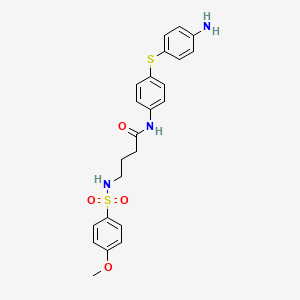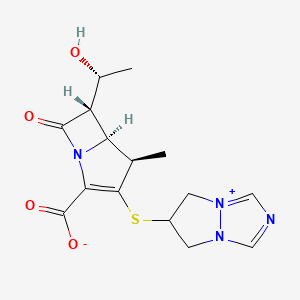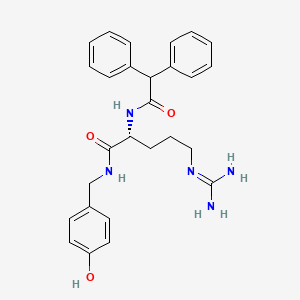
3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
Overview
Description
c-Kit-IN-5-1 is a potent inhibitor of the c-Kit receptor tyrosine kinase, which plays a crucial role in cell signaling, proliferation, and survival. This compound has shown significant selectivity for c-Kit over other kinases such as KDR, p38, Lck, and Src, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
AMG-25 exhibits potent inhibition of c-Kit , a protein that plays a crucial role in cell survival and proliferation . This compound has shown more than 200-fold selectivity against other proteins such as KDR, p38, Lck, and Src .
Mode of Action
AMG-25 interacts with its primary target, c-Kit, by binding to it and inhibiting its function . This interaction results in the suppression of the protein’s activity, thereby affecting the survival and proliferation of cells .
Biochemical Pathways
Given that c-kit is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, it is likely that amg-25 impacts these pathways through its inhibition of c-kit .
Result of Action
The molecular and cellular effects of AMG-25’s action largely depend on its inhibition of c-Kit. By suppressing c-Kit activity, AMG-25 can potentially influence cell survival and proliferation, leading to effects at the cellular level .
Preparation Methods
The synthesis of c-Kit-IN-5-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods also follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
c-Kit-IN-5-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
c-Kit-IN-5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of c-Kit and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of c-Kit in cell signaling, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant c-Kit signaling, such as gastrointestinal stromal tumors and certain types of leukemia.
Industry: Utilized in the development of new drugs targeting c-Kit and related pathways
Comparison with Similar Compounds
c-Kit-IN-5-1 is unique in its high selectivity for c-Kit over other kinases. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor that also targets c-Kit but has broader kinase inhibition and is associated with resistance issues.
Dasatinib: Another tyrosine kinase inhibitor with activity against c-Kit, but it also inhibits a wider range of kinases.
Thiazolo[5,4-b]pyridine derivatives: These compounds have been synthesized to overcome resistance to existing c-Kit inhibitors and show promise in preclinical studies.
c-Kit-IN-5-1 stands out due to its high selectivity and desirable pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSMGCBFTXTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)











![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
